REACTION_SMILES
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[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[Cl:1][C:2]([Cl:3])=[O:4].[ClH:5].[F:6][c:7]1[c:8]([CH:13]([C:14]([O:15][CH2:16][CH3:17])=[NH:18])[OH:19])[cH:9][cH:10][cH:11][cH:12]1.[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1>>[C:2]1(=[O:4])[NH:15][C:14](=[O:18])[CH:13]([c:8]2[c:7]([F:6])[cH:12][cH:11][cH:10][cH:9]2)[O:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=N)C(O)c1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=C1NC(=O)C(c2ccccc2F)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |